3-Ethyloct-2-en-1-ol;formic acid

Description

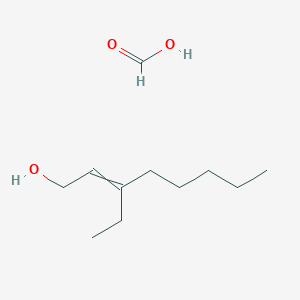

The compound "3-Ethyloct-2-en-1-ol; formic acid" is likely an ester derivative formed between the unsaturated alcohol 3-Ethyloct-2-en-1-ol and formic acid (HCOOH). This ester, tentatively named 3-Ethyloct-2-en-1-yl formate, combines the structural features of a branched alkenol and the simplest carboxylic acid. Formic acid is a planar molecule with a carboxyl group (COOH) and is known for its strong acidity (pKa = 3.75), reducing properties, and role in biological systems (e.g., ant venom) .

Properties

CAS No. |

82611-96-9 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

3-ethyloct-2-en-1-ol;formic acid |

InChI |

InChI=1S/C10H20O.CH2O2/c1-3-5-6-7-10(4-2)8-9-11;2-1-3/h8,11H,3-7,9H2,1-2H3;1H,(H,2,3) |

InChI Key |

KYKPVXGNFBXVRY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=CCO)CC.C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyloct-2-en-1-ol typically involves the reaction of an appropriate alkene with an alcohol under specific conditions. One common method is the esterification of an alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is usually carried out by heating the reactants together, which facilitates the formation of the ester bond.

Industrial Production Methods

Industrial production of 3-ethyloct-2-en-1-ol;formic acid may involve large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps to maximize yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyloct-2-en-1-ol;formic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Saturated alcohols.

Substitution: Chlorinated compounds.

Scientific Research Applications

3-Ethyloct-2-en-1-ol;formic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyloct-2-en-1-ol;formic acid involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its effects are mediated through pathways involving the formation of intermediate compounds, which then undergo further transformations to yield the final products.

Comparison with Similar Compounds

Structural and Physical Properties

The ester’s properties depend on both the alcohol and acid components. Below is a comparison with other formate esters and structurally related compounds:

Key Observations :

- Volatility : Longer alkyl chains (e.g., 3-Ethyloct-2-en-1-yl) reduce volatility compared to methyl or ethyl formates.

- Solubility : Hydrophobic chains decrease water solubility, unlike formic acid, which is fully miscible .

- Reactivity : The α,β-unsaturated alcohol moiety in 3-Ethyloct-2-en-1-ol may enable conjugate addition reactions, distinguishing it from saturated esters.

Chemical Reactivity and Functional Comparisons

- Reduction Potential: Formic acid is a strong reducing agent, capable of reducing Ag⁺ in Tollens’ reagent to metallic silver, unlike acetic acid . Esters of formic acid may retain mild reducing properties depending on conditions.

- Acid Catalysis : Formic acid’s high acidity facilitates esterification without additional catalysts, while acetic acid requires acid catalysts (e.g., H₂SO₄) for similar reactions .

- Biosynthetic Relevance : In polyketide biosynthesis, formicamycin derivatives (e.g., fasamycin E) undergo Baeyer-Villiger oxidation and reductive ring contraction mediated by flavin-dependent enzymes (ForX and ForY), highlighting formic acid’s role in complex metabolic pathways .

Research Findings and Limitations

- Synthetic Challenges : Biomimetic synthesis of formicamycins from lactone intermediates (e.g., compound 19) using sodium borohydride achieved 40–41% diastereomeric excess, indicating stereochemical complexities in formate-related syntheses .

- Environmental Impact : Lowering temperature from 23°C to 10°C reduces formic acid emissions by 2–4×, critical for mitigating corrosion in museums .

- Gaps in Data : Specific studies on 3-Ethyloct-2-en-1-yl formate are absent in the provided evidence, necessitating extrapolation from analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.